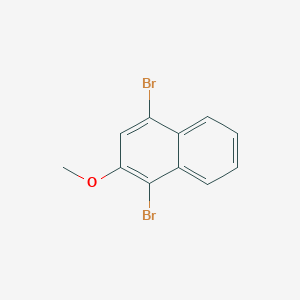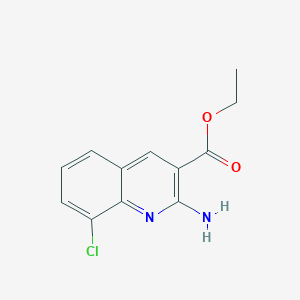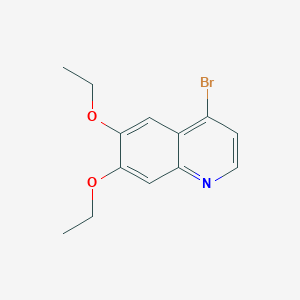
4-Bromo-6,7-diethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6,7-diethoxyquinoline: is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-diethoxyquinoline typically involves the bromination of 6,7-diethoxyquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-6,7-diethoxyquinoline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 4-substituted-6,7-diethoxyquinoline derivatives.
Oxidation: Formation of 6,7-diethoxyquinoline-4-carboxylic acid or 6,7-diethoxyquinoline-4-aldehyde.
Reduction: Formation of 4-bromo-6,7-diethoxytetrahydroquinoline.
科学的研究の応用
Chemistry: 4-Bromo-6,7-diethoxyquinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its derivatives have shown potential as inhibitors of various enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the bromine atom enhances the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and nanotechnology.
作用機序
The mechanism of action of 4-Bromo-6,7-diethoxyquinoline involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activities. The ethoxy groups contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability.
類似化合物との比較
- 4-Bromo-6,7-dimethoxyquinoline
- 4-Chloro-6,7-diethoxyquinoline
- 4-Fluoro-6,7-diethoxyquinoline
Comparison: 4-Bromo-6,7-di
特性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
4-bromo-6,7-diethoxyquinoline |
InChI |
InChI=1S/C13H14BrNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
KNEIZZBYHFUTBH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=CN=C2C=C1OCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


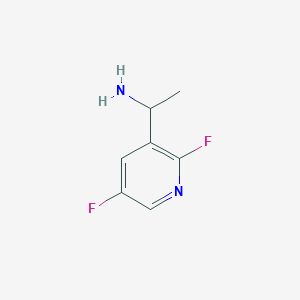
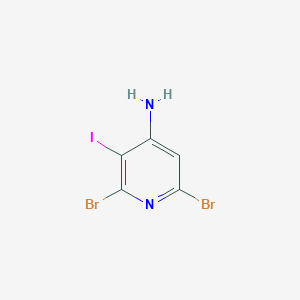
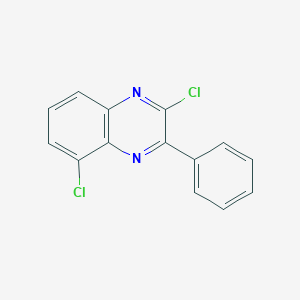
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
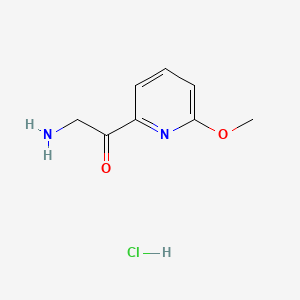

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)

![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
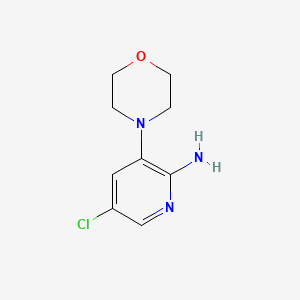
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
